

A Comparative Analysis of 7ACC2 and UK-5099: Mitochondrial Pyruvate Carrier Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used mitochondrial pyruvate carrier (MPC) inhibitors: **7ACC2** and UK-5099. By examining their mechanisms of action, inhibitory potencies, and effects on cellular metabolism, this document aims to equip researchers with the necessary information to select the most appropriate inhibitor for their experimental needs.

At a Glance: Key Differences and Performance Metrics

Both **7ACC2** and UK-5099 are potent inhibitors of the mitochondrial pyruvate carrier, a critical transporter that links glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle in the mitochondria. However, they exhibit distinct characteristics in their target selectivity and reported efficacy.

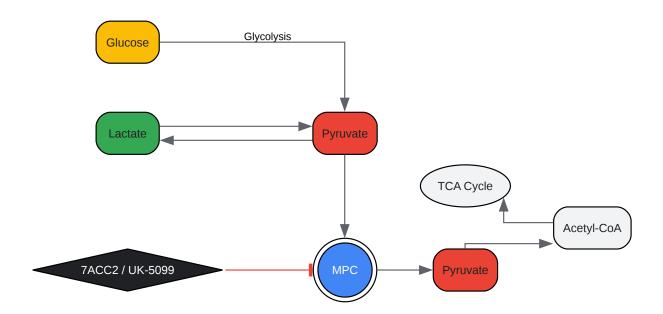


Feature	7ACC2	UK-5099
Primary Target	Mitochondrial Pyruvate Carrier (MPC)	Mitochondrial Pyruvate Carrier (MPC)
Secondary Target(s)	Monocarboxylate Transporter 1 (MCT1)	Monocarboxylate Transporters (MCTs)
Reported IC50 for MPC	Not explicitly defined in direct comparison	~50 nM (pyruvate-dependent O2 consumption)[1]
Reported IC50 for MCT1	10 nM (lactate uptake in SiHa cells)[2][3]	Ki of 49 μM for pyruvate transport in trypanosomes[1]
Mechanism of Action	Blocks mitochondrial pyruvate transport, leading to intracellular pyruvate accumulation and subsequent inhibition of extracellular lactate uptake.[4][5]	Potent and specific inhibitor of MPC activity, acting as a time-dependent, non-competitive inhibitor of pyruvate transport.
Effects on Cellular Metabolism	Induces cytotoxic effects, stimulates glycolysis, and inhibits mitochondrial respiration even in the presence of glucose.[5] Increases extracellular acidification rate (ECAR).[1]	Inhibits pyruvate-dependent oxygen consumption, reduces ATP levels, and can induce a metabolic switch to glycolysis. [1]
Therapeutic Potential	Antitumor and radiosensitizing effects.[4][5]	Investigated for its role in the Warburg effect and potential in cancer and metabolic disease research.[1]

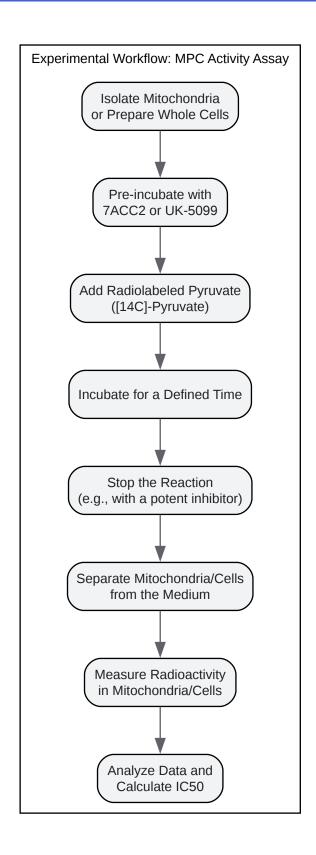
Signaling Pathways and Experimental Workflow

The inhibition of the mitochondrial pyruvate carrier by **7ACC2** and UK-5099 has significant downstream effects on cellular metabolism. The following diagrams illustrate the affected signaling pathway and a typical experimental workflow for assessing MPC inhibition.









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